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Compound of Interest

Compound Name: (E)-O-Demethylroxithromycin

Cat. No.: B15291727 Get Quote

Disclaimer: This document provides a technical overview of the expected spectroscopic

characteristics of (E)-O-Demethylroxithromycin. As of the latest literature search, detailed,

experimentally-derived NMR and MS datasets for the purified (E)-O-Demethylroxithromycin
are not readily available in the public domain. The data presented in the tables are illustrative

examples based on the known fragmentation patterns of roxithromycin and its metabolites, and

typical chemical shifts for macrolide antibiotics.

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic

roxithromycin. Understanding its structural and physicochemical properties is crucial for drug

metabolism studies, pharmacokinetics, and the development of new antibiotic derivatives. This

guide is intended for researchers, scientists, and drug development professionals, providing an

in-depth look at the methodologies used to obtain and interpret spectroscopic data for this

compound.

Mass Spectrometry Data
Mass spectrometry (MS) is a key analytical technique for the identification and structural

elucidation of drug metabolites. For (E)-O-Demethylroxithromycin, electrospray ionization

(ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) is the method of choice. The

expected fragmentation patterns are based on the characteristic losses from the parent

roxithromycin molecule.
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Table 1: Representative Mass Spectrometry Data for (E)-O-Demethylroxithromycin

Ion m/z (calculated) Description of Fragment

[M+H]⁺ 823.5 Protonated molecule

[M+H - H₂O]⁺ 805.5 Loss of a water molecule

[M+H - Cladinose]⁺ 665.5
Loss of the cladinose sugar

moiety

[M+H - Desosamine]⁺ 666.5
Loss of the desosamine sugar

moiety

[Aglycone+H]⁺ 507.5
Protonated macrolide ring after

loss of both sugars

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the chemical structure and

stereochemistry of a molecule. For (E)-O-Demethylroxithromycin, ¹H and ¹³C NMR are

essential for confirming the O-demethylation and the integrity of the macrolide ring. The

absence of the characteristic methoxy signal from the O-methyl group on the desosamine

sugar is a key indicator.

Table 2: Representative ¹H NMR Data for (E)-O-Demethylroxithromycin

Proton
Chemical Shift (ppm,

representative)
Multiplicity

Coupling Constant

(J, Hz,

representative)

H-1' (Desosamine) 4.2-4.4 d 7.5

H-1'' (Cladinose) 4.8-5.0 d 4.5

N(CH₃)₂ 2.2-2.4 s -

Aglycone Protons 0.8-4.0 m -
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Table 3: Representative ¹³C NMR Data for (E)-O-Demethylroxithromycin

Carbon Chemical Shift (ppm, representative)

C=O (Lactone) 175-178

C-9 (Oxime) 165-170

C-1' (Desosamine) 102-105

C-1'' (Cladinose) 95-98

N(CH₃)₂ 40-42

Aglycone Carbons 10-85

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of roxithromycin

metabolites like (E)-O-Demethylroxithromycin.

Sample Preparation for Mass Spectrometry
Extraction: Metabolites are typically extracted from biological matrices (e.g., plasma, urine,

microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatography: The extracted sample is subjected to reverse-phase high-performance

liquid chromatography (HPLC) for separation. A C18 column is commonly used with a

gradient elution of acetonitrile and water (often with a formic acid or ammonium acetate

modifier).

Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI)

source in positive ion mode.

NMR Sample Preparation and Data Acquisition
Isolation: For NMR analysis, the metabolite of interest needs to be isolated and purified,

typically through preparative HPLC.
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Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃,

Methanol-d₄).

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on

a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Caption: A typical experimental workflow for the identification and structural elucidation of drug

metabolites.

Logical Relationship in Spectroscopic Data Analysis
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Caption: The logical relationship between different spectroscopic techniques in determining the

final chemical structure.
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To cite this document: BenchChem. [Spectroscopic Data of (E)-O-Demethylroxithromycin: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15291727#spectroscopic-data-nmr-ms-for-e-o-
demethylroxithromycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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